2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core, which is often associated with biological activity, and a tetrahydrofuran moiety, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrahydrofuran Moiety: This step involves the alkylation of the nicotinamide with a tetrahydrofuran derivative, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the nicotinamide derivative reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydrofuran moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the nicotinamide core is known for its role in cellular metabolism and can be used in the study of enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where nicotinamide analogs have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its ability to cross cell membranes, while the sulfonyl group could increase its binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide core but differ in their additional functional groups.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid have similar solubility properties but lack the biological activity associated with the nicotinamide core.
Phenoxy Derivatives: Compounds like 4-phenoxyphenol share the phenoxy group but differ significantly in their overall structure and reactivity.
Uniqueness
The uniqueness of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-5-3-8-19(11-15)29-22(33)14-32-13-21(23(34)20-10-9-16(2)28-25(20)32)26-30-24(31-35-26)17-6-4-7-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUFLZAEKGOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.